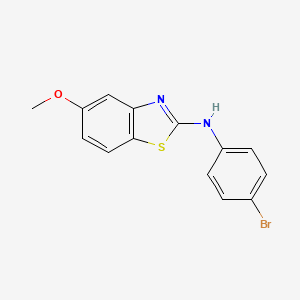

N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine

概要

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis involves the use of spectroscopic techniques like NMR, IR, UV-Vis, etc., to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical and Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, stability, etc. It also includes studying the compound’s chemical properties like acidity, basicity, reactivity, etc .科学的研究の応用

Fluorescent and Colorimetric pH Probe

A study developed a fluorescent and colorimetric pH probe utilizing the benzothiazole moiety, which could potentially serve as a real-time pH sensor for intracellular pH imaging. The benzothiazole component of N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine plays a crucial role in the emissive part of the molecule and ensures excellent water solubility (Diana, Caruso, Tuzi, & Panunzi, 2020).

Antitumor Activities

The antitumor potential of benzothiazoles, including derivatives similar to this compound, has been studied. These compounds display selective antitumor activity against various cancer cell lines, with metabolism playing a central role in their mode of action (Chua et al., 1999).

Amino Acid Prodrugs of Antitumor Benzothiazoles

The synthesis of amino acid prodrugs of novel antitumor benzothiazoles has been evaluated. These prodrugs demonstrate the potential for clinical evaluation due to their selective antitumor properties and manageable side effects (Bradshaw et al., 2002).

Synthesis of 1,2,4-Triazole Derivatives

The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which include structures related to benzothiazoles, have been explored. These compounds have shown good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Synthesis of 2-Amino-6-Arylbenzothiazoles

The synthesis of 2-amino-6-arylbenzothiazoles via Suzuki cross-coupling reactions has been investigated, revealing potent urease enzyme inhibition and nitric oxide scavenging activities, which are significant for pharmaceutical and biological applications (Gull et al., 2013).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2OS/c1-18-11-6-7-13-12(8-11)17-14(19-13)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIQWEBLVQWUMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964832.png)

![Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate](/img/structure/B2964833.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzamide](/img/structure/B2964837.png)

![3-[4-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2964838.png)

![2-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2964839.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2964840.png)